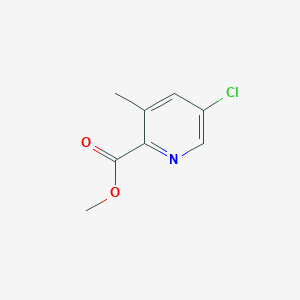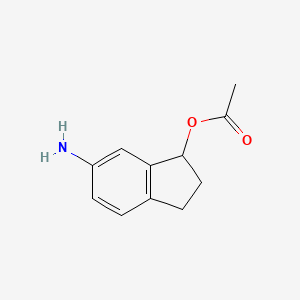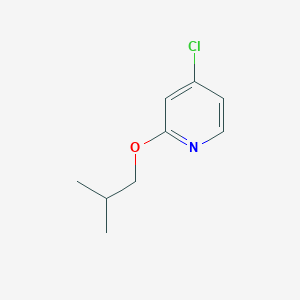
4-Chloro-2-isobutoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-isobutoxypyridine: is an organic compound with the molecular formula C9H12ClNO It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are substituted by a chlorine atom and an isobutoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-isobutoxypyridine typically involves the reaction of 4-chloropyridine with isobutyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at position 2 with the isobutoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-isobutoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles.
Oxidation: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-isobutoxypyridine.
Oxidation: Products include 4-chloro-2-isobutoxybenzaldehyde.
Reduction: Products include 4-chloro-2-isobutoxypiperidine.
Scientific Research Applications
Chemistry: 4-Chloro-2-isobutoxypyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also serve as a ligand in the development of new drugs.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isobutoxypyridine involves its interaction with molecular targets in biological systems. The chlorine atom and isobutoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloropyridine: Lacks the isobutoxy group, making it less versatile in certain reactions.
2-Isobutoxypyridine: Lacks the chlorine atom, which affects its reactivity and applications.
4-Chloro-2-methoxypyridine: Similar structure but with a methoxy group instead of an isobutoxy group, leading to different chemical properties.
Uniqueness: 4-Chloro-2-isobutoxypyridine is unique due to the presence of both the chlorine atom and the isobutoxy group
Properties
CAS No. |
1346809-63-9 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-chloro-2-(2-methylpropoxy)pyridine |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
RYDUUSXJNHHINW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


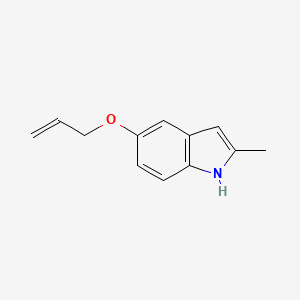
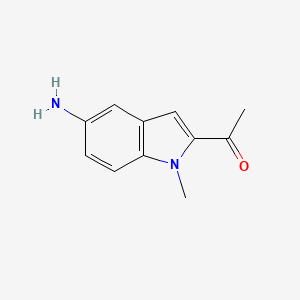
![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
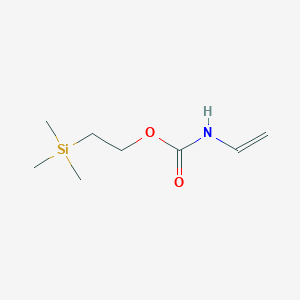

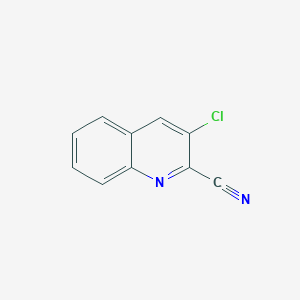
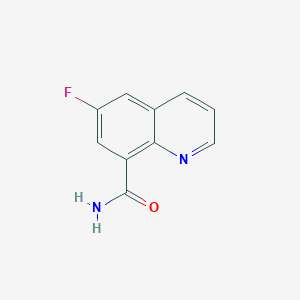
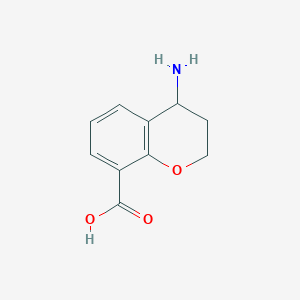
![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
